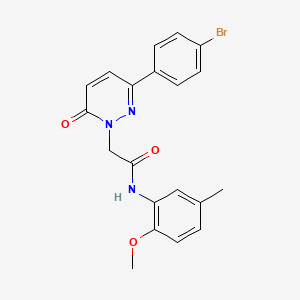

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-bromophenyl group at the 3-position and an acetamide linker connected to a 2-methoxy-5-methylphenyl moiety. Its structural features, such as the electron-withdrawing bromine atom and the methoxy-methylphenyl group, influence its electronic distribution, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-13-3-9-18(27-2)17(11-13)22-19(25)12-24-20(26)10-8-16(23-24)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIIYCFIAWSAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide , known for its unique structural properties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The molecular formula of this compound is with a molecular weight of approximately 432.3 g/mol. The structure includes a pyridazinone ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromophenyl and methoxybenzyl groups enhances the binding affinity and selectivity towards these targets, facilitating modulation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential effects on various receptors, influencing signaling pathways critical in disease processes.

Antioxidant Activity

Research indicates that derivatives of bromophenols exhibit significant antioxidant properties. For instance, compounds similar to the one in focus have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This is particularly relevant in protecting against oxidative damage in conditions like cancer and neurodegenerative diseases .

Anticancer Potential

Studies have demonstrated that related compounds induce apoptosis in cancer cell lines, such as leukemia K562 cells. They also inhibit cell proliferation by affecting the cell cycle distribution . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Yields vary based on substituent complexity. For example, compound 8a’s methylthio-benzyl group required optimized conditions for a 70% yield , while fused systems (e.g., 6d) had lower yields due to steric challenges .

- The target compound’s synthesis would benefit from activation strategies (e.g., thionyl chloride) used in for similar acetamide couplings .

Analytical Data Comparisons

¹H NMR and HRMS data highlight structural differences:

Key Observations :

- The target’s methoxy group (δ ~3.85) and methyl group (δ ~2.25) would produce distinct NMR signals compared to tert-butyl (δ 1.42 in 6d) or cyano-containing analogs .

- HRMS data confirms molecular integrity, with mass differences reflecting substituent variations (e.g., bromine adds ~79.9 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.